molecular formula C9H4BrF6NO B174857 N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 156425-50-2

N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No. B174857
M. Wt: 336.03 g/mol
InChI Key: XGKXKFQRLMROJG-UHFFFAOYSA-N
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Description

“N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . It has a molecular weight of 336.03 .


Molecular Structure Analysis

The compound has a complex structure with a bromine atom attached to a benzene ring, which is further substituted with a trifluoromethyl group . The exact 3D structure may require further computational or experimental studies for confirmation.


Physical And Chemical Properties Analysis

“N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is a solid compound with a melting point between 80 - 82 degrees Celsius . It has a molecular weight of 336.03 .

Scientific Research Applications

Application 1: Detection of Aluminum Ions

  • Summary of the Application : This compound is used in the synthesis of a novel fluorescent probe (IV) based on bromoflavonol for the detection of aluminum ions (Al3+). The probe exhibits a blue shift in emission and enhanced fluorescence upon binding to Al3+, making it suitable for Al3+ detection .
  • Methods of Application : The probe IV was designed and synthesized based on bromoflavonol. UV-Vis absorption and fluorescence emission spectra were used to demonstrate the probe’s high selectivity and sensitivity towards Al3+ . Fluorescence titration was used to determine the detection limit (LOD) of the probe IV for Al3+, and Job’s curve and 1H NMR titration were used to confirm a 1:1 binding stoichiometry between probe IV and Al3+ .
  • Results or Outcomes : The detection limit (LOD) of probe IV for Al3+ is 1.8 × 10−8 mol/L. The probe was successfully used to detect Al3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96%. Moreover, the probe was successfully used for imaging Al3+ in MG63 cells, suggesting its potential application in biological imaging .

Application 2: Protein Structure Prediction

  • Summary of the Application : Although not directly mentioned, compounds like “N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” could potentially be used in conjunction with AI models like AlphaFold 3 to predict the structure and interactions of proteins, DNA, RNA, ligands, and more .
  • Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
  • Results or Outcomes : AlphaFold 3 can predict the structure and interactions of all life’s molecules with unprecedented accuracy. For the interactions of proteins with other molecule types, it sees at least a 50% improvement compared with existing prediction methods .

Application 3: Synthesis of Fluorinated Compounds

  • Summary of the Application : α-Trifluoromethylstyrene derivatives, which could potentially include “N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
  • Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
  • Results or Outcomes : The use of α-Trifluoromethylstyrene derivatives has led to the development of a variety of fluorinated compounds, expanding the toolbox of organic chemists .

Application 4: Synthesis of Complex Fluorinated Compounds

  • Summary of the Application : α-Trifluoromethylstyrene derivatives, which could potentially include “N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
  • Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
  • Results or Outcomes : The use of α-Trifluoromethylstyrene derivatives has led to the development of a variety of fluorinated compounds, expanding the toolbox of organic chemists .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF6NO/c10-6-2-1-4(3-5(6)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKXKFQRLMROJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597212
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

CAS RN

156425-50-2
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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